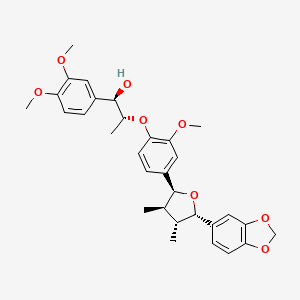
saucerneol D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saucerneol D typically involves the extraction from Saururus chinensis leaves. The process includes treating the plant with elicitors to enhance the production of this compound. The elicitor treatment involves various concentrations (1.5 and 3 mg/mL) to induce the plant’s defense mechanisms, leading to increased production of the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Saururus chinensis. The plant material is processed using solvents to extract the desired lignan. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
Saucerneol D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lignan structure, potentially altering its biological activity.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Chemistry: Saucerneol D is used as a model compound to study lignan structures and their reactivity.
Medicine: this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory factors such as nitric oxide and cyclooxygenase-2. .
Industry: Due to its biological activities, this compound is explored for use in cosmetic formulations and pharmaceuticals .
作用機序
Saucerneol D exerts its effects through various molecular pathways:
類似化合物との比較
Similar Compounds
- Saucerneol A
- Saucerneol B
- Saucerneol C
- Sauchinone
Uniqueness
Saucerneol D is unique among its analogs due to its potent anti-inflammatory and antiviral activities. While other saucerneol compounds also exhibit biological activities, this compound’s ability to inhibit multiple pro-inflammatory factors and its effectiveness against a range of viruses make it particularly valuable for therapeutic applications .
特性
分子式 |
C31H36O8 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-(3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C31H36O8/c1-17-18(2)31(22-8-11-24-28(15-22)37-16-36-24)39-30(17)21-9-12-25(27(14-21)35-6)38-19(3)29(32)20-7-10-23(33-4)26(13-20)34-5/h7-15,17-19,29-32H,16H2,1-6H3/t17-,18-,19-,29+,30+,31+/m1/s1 |
InChIキー |
BYTPMMJRDFCGKX-CZDRXDAJSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC(=C(C=C5)OC)OC)O)OC)C |
正規SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















